

A Comprehensive Technical Guide to the Discovery and Synthesis of Triallylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triallylamine*

Cat. No.: *B089441*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

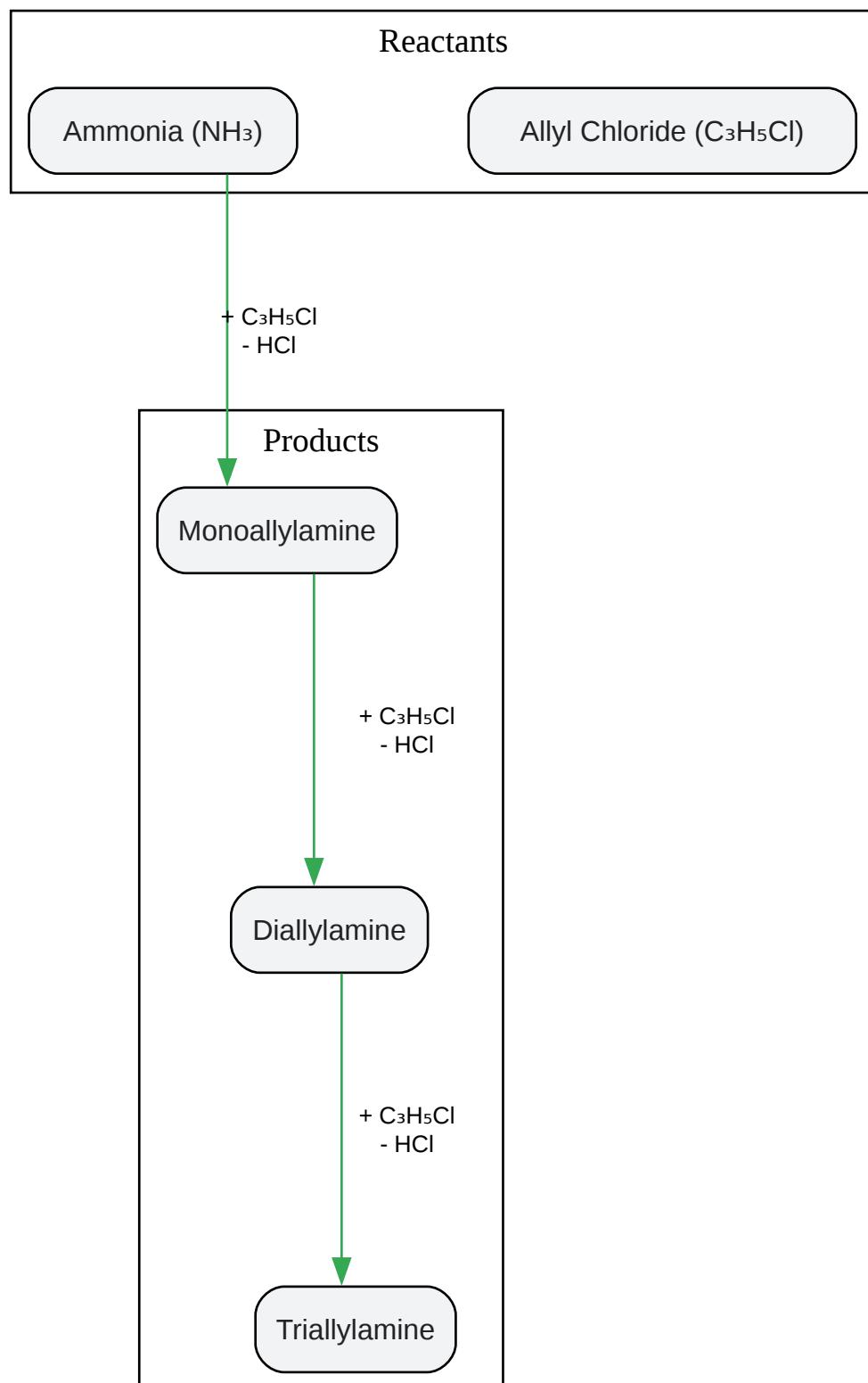
Abstract

Triallylamine, a tertiary amine with the formula $N(CH_2CH=CH_2)_3$, is a versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the pharmaceutical industry. Its synthesis, primarily achieved through the reaction of allyl chloride with ammonia, presents a classic example of competitive alkylation, yielding a mixture of mono-, di-, and **triallylamine**. This technical guide provides an in-depth exploration of the historical discovery, core synthesis methodologies, and purification processes for **triallylamine**. Detailed experimental protocols, quantitative data on reaction outcomes under various conditions, and diagrammatic representations of synthetic pathways are presented to offer a thorough resource for researchers and professionals in the field.

Historical Perspective: The Dawn of Amine Chemistry

The journey to understanding and synthesizing **triallylamine** is rooted in the foundational work on amines by pioneering chemists of the 19th century. August Wilhelm von Hofmann, a prominent German chemist, made substantial contributions to the field of organic chemistry, particularly in the study of amines and their derivatives.^{[1][2][3]} His research on the reactions of alkyl halides with ammonia laid the groundwork for the synthesis of primary, secondary, and tertiary amines, a method that remains fundamental to this day.

While a specific date for the first synthesis of **triallylamine** is not readily available in the reviewed literature, the principles underlying its creation were established during this era of exploration into amine chemistry. The first preparation of the related primary amine, allylamine, was achieved by Hofmann and Auguste Cahours through the hydrolysis of allyl isothiocyanate.^[4] This foundational work on allylic amines paved the way for the eventual synthesis of its di- and tri-substituted counterparts.


Core Synthesis Methodology: The Ammonolysis of Allyl Chloride

The predominant industrial method for the synthesis of **triallylamine** is the reaction of allyl chloride with ammonia.^{[4][5]} This nucleophilic substitution reaction, however, does not selectively produce **triallylamine**. Instead, it results in a mixture of monoallylamine, diallylamine, and **triallylamine**, as the initially formed primary and secondary amines can also react with the allyl chloride.^[4] The overall reaction is typically carried out under elevated temperature and pressure to drive the reaction forward.^{[5][6]}

The distribution of the final products is highly dependent on the reaction conditions, including the molar ratio of the reactants, temperature, pressure, and the presence of a catalyst. Generally, a higher molar ratio of ammonia to allyl chloride favors the formation of the primary amine, monoallylamine. Conversely, to increase the yield of **triallylamine**, a lower ratio of ammonia to allyl chloride is employed, although this often leads to a more complex mixture requiring careful separation.

Reaction Pathway

The synthesis proceeds through a stepwise alkylation of the ammonia molecule.

[Click to download full resolution via product page](#)

Figure 1: Stepwise synthesis of allylamines.

Experimental Protocols

2.2.1. Laboratory Scale Synthesis of Allylamine Mixture

This protocol, adapted from a patented procedure, illustrates the synthesis of an allylamine mixture with a focus on the primary amine, but it is indicative of the general process.[\[6\]](#)

- Materials:

- Allyl chloride (98% by weight): 3.91 parts by weight
- Paraformaldehyde (92% by weight): 4.89 parts by weight
- Aqueous 12 wt% ammonia/methanol solution: 28.4 parts by weight
- Aqueous 24 wt% hydroxylamine sulfate solution
- 35 wt% sulfuric acid
- Aqueous 27 wt% sodium hydroxide solution

- Procedure:

- A stainless-steel autoclave is charged with allyl chloride, paraformaldehyde, and the ammonia/methanol solution.
- The mixture is stirred at 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour.
- After cooling, 51.3 parts by weight of the hydroxylamine sulfate solution and 22.7 parts by weight of sulfuric acid are added to adjust the pH to 0.8, followed by stirring at 40°C for 30 minutes.
- Subsequently, 61.3 parts by weight of the sodium hydroxide solution is added to adjust the pH to 13.

- Yields (based on allyl chloride):

- Allylamine: 87.8%

- Diallylamine: 3.5%

- **Triallylamine:** 1.2%

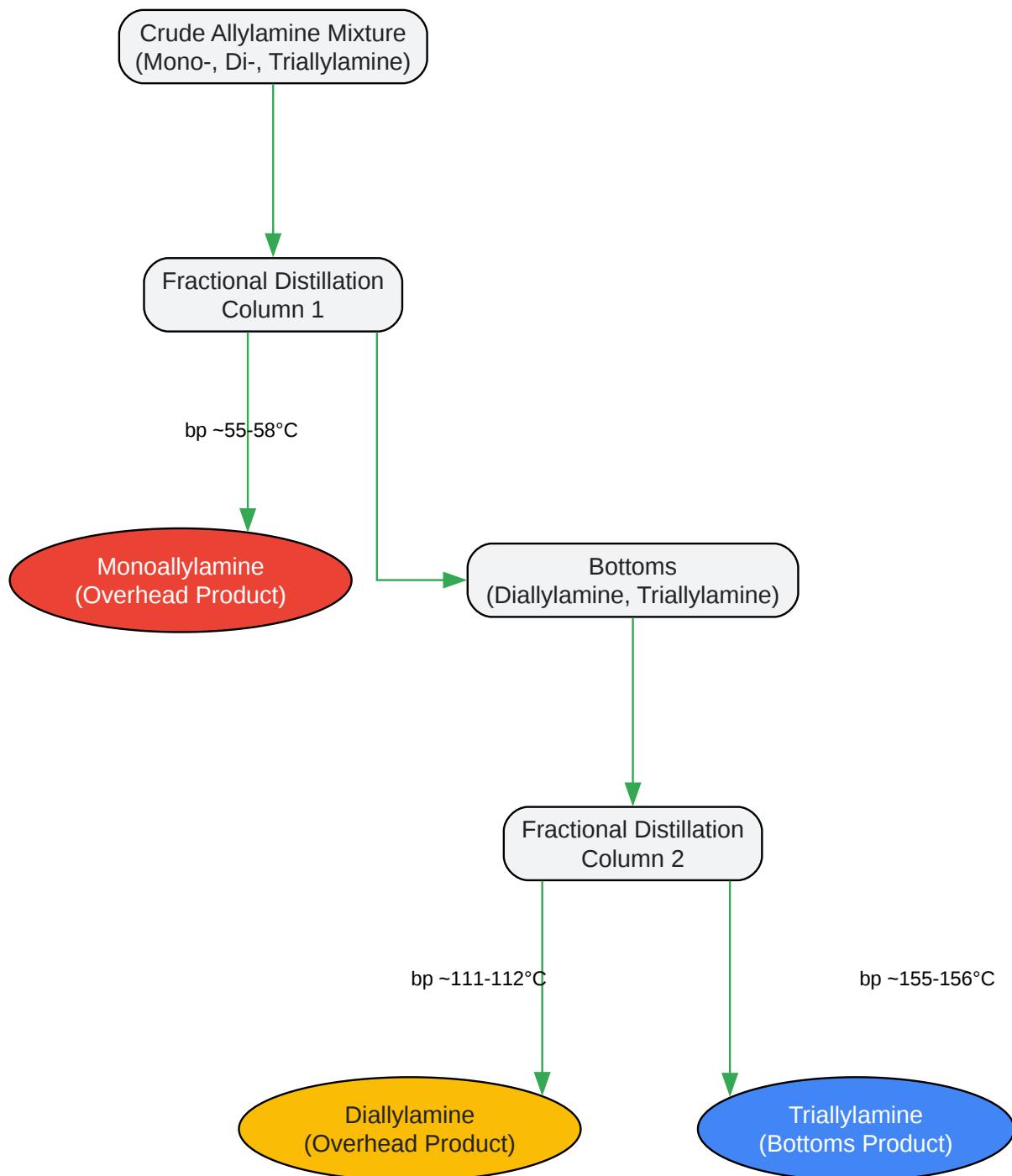
This particular protocol is optimized for monoallylamine production. To shift the equilibrium towards **triallylamine**, the molar ratio of allyl chloride to ammonia would need to be significantly increased.

Quantitative Data on Product Distribution

The distribution of mono-, di-, and **triallylamine** is critically influenced by the molar ratio of ammonia to allyl chloride. The following table summarizes the expected trend in product distribution based on this ratio.

Molar Ratio (Ammonia:Allyl Chloride)	Predominant Product	Notes
High (>10:1)	Monoallylamine	A large excess of ammonia favors the formation of the primary amine.
Moderate (~5:1)	Mixture of Mono- and Diallylamine	A significant amount of both primary and secondary amines is expected.
Low (<3:1)	Mixture with higher Triallylamine content	A lower concentration of ammonia allows for more extensive alkylation of the amine nitrogen.

Purification: Fractional Distillation


Due to the similar chemical nature of mono-, di-, and **triallylamine**, their separation is typically achieved by fractional distillation, which exploits the differences in their boiling points.

Physical Properties for Separation

Compound	Molar Mass (g/mol)	Boiling Point (°C)
Monoallylamine	57.09	55-58
Diallylamine	97.16	111-112
Triallylamine	137.23	155-156[4]

Fractional Distillation Workflow

A typical industrial process for the separation of the allylamine mixture would involve the following steps:

[Click to download full resolution via product page](#)

Figure 2: Fractional distillation workflow for allylamine separation.

The process involves a series of distillation columns, each designed to separate the components based on their volatility. The first column removes the most volatile component, monoallylamine, as the overhead product. The bottoms from the first column, a mixture of diallylamine and **triallylamine**, are then fed to a second column where diallylamine is taken as the overhead product, leaving the higher-boiling **triallylamine** as the bottoms product. The efficiency of the separation is dependent on the number of theoretical plates in the distillation columns and the careful control of temperature and pressure.

Alternative Synthesis Routes

While the ammonolysis of allyl chloride is the dominant industrial method, other synthetic routes to **triallylamine** and its precursors have been explored.

Synthesis from Diallylamine

Triallylamine can be synthesized by the allylation of diallylamine. This is a more direct route if diallylamine is readily available.

- Reactants:
 - Diallylamine
 - Allyl halide (e.g., allyl chloride or allyl bromide)
 - Base (to neutralize the formed hydrohalic acid)
- General Procedure:
 - Diallylamine is dissolved in a suitable solvent.
 - A base, such as sodium hydroxide or a tertiary amine like triethylamine, is added.
 - Allyl halide is added dropwise to the mixture, often with cooling to control the exothermic reaction.
 - The reaction is stirred until completion, monitored by techniques like TLC or GC.
 - The product is isolated by extraction and purified by distillation.

Pyrolysis of Triallylamine Hydrochloride

A patented process describes the conversion of **triallylamine** to diallylamine via the pyrolysis of **triallylamine** hydrochloride.^[7] While the primary goal of this process is to produce diallylamine, it highlights a potential equilibrium and an alternative reaction pathway involving **triallylamine**. The process involves heating **triallylamine** hydrochloride to approximately 180–280°C, which yields diallylamine and regenerates allyl chloride.^[7]

Conclusion

The synthesis of **triallylamine** is a well-established industrial process, primarily relying on the reaction of allyl chloride and ammonia. The historical context provided by the pioneering work of chemists like August Wilhelm von Hofmann on amines remains relevant to the fundamental principles of this synthesis. The key challenge in the production of **triallylamine** lies not in the reaction itself, but in the control of the product distribution and the subsequent separation of the desired tertiary amine from its primary and secondary amine co-products. Fractional distillation is the cornerstone of the purification process, and a thorough understanding of the physical properties of the allylamines is essential for efficient separation. While alternative synthesis routes exist, the ammonolysis of allyl chloride continues to be the most economically viable method for large-scale production. This guide has provided a detailed overview of the discovery, synthesis, and purification of **triallylamine**, offering valuable insights for professionals in the chemical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US3428685A - Production of diallylamine - Google Patents [patents.google.com]
- 2. TRIALLYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Diallylamine - Wikipedia [en.wikipedia.org]
- 4. - Ataman Kimya [atamanchemicals.com]

- 5. Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Triallylamine synthesis - chemicalbook [chemicalbook.com]
- 7. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Discovery and Synthesis of Triallylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089441#discovery-and-history-of-triallylamine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com